molecular formula C18H23N3O2 B1681469 Sari 59-801 CAS No. 80565-58-8

Sari 59-801

Cat. No.: B1681469
CAS No.: 80565-58-8
M. Wt: 313.4 g/mol
InChI Key: GMGOZCSXMVXXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Sari 59-801 is a hypoglycemic agent that has been studied for its effects on blood glucose levels and insulin secretion .

Effects on Glucose and Insulin:

  • This compound is an orally effective hypoglycemic agent, meaning it can lower blood glucose levels when taken orally .
  • Studies have shown that this compound can decrease blood glucose in various species and elevate plasma insulin levels in rats and mice .

Secretion of PANDER:

  • Research has investigated the effects of glucose on the secretion of Pancreatic-Derived Factor (PANDER) from pancreatic cells .
  • In rat-derived INS-1 cells, glucose stimulated PANDER secretion. Leucine and glutamine also had a similar effect, increasing PANDER secretion .
  • An L-type Ca2+ channel inhibitor, nifedipine, can block both glucose or KCl-induced insulin and PANDER secretion .

Other Applications

  • Compounds that regulate fatty acid production or oxidation may be useful in treating a variety of diseases, disorders, or conditions .
  • In vitro and in vivo, these compounds can be used to study ACC enzymes in biological and pathological phenomena, intracellular signal transduction pathways in lipogenic tissues, and the comparative evaluation of new ACC inhibitors or other regulators of fatty acid levels .

Biological Activity

Sari 59-801 is an emerging compound recognized for its hypoglycemic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy across various species, and relevant case studies.

Overview of this compound

This compound is classified as an orally effective hypoglycemic agent. It has been shown to significantly lower blood glucose levels and enhance insulin secretion in animal models, particularly in rats. The compound is noted for its potential therapeutic applications in managing diabetes mellitus.

The primary mechanism through which this compound exerts its effects appears to be the stimulation of insulin release from pancreatic beta cells. This action is crucial for lowering blood glucose levels, especially in diabetic conditions.

Key Mechanisms:

  • Insulin Secretion Stimulation : this compound promotes insulin secretion in response to glucose levels.
  • Glucose Homeostasis : It helps maintain glucose levels within a normal range by enhancing pancreatic function.

Table 1: Summary of Efficacy Studies on this compound

Study ReferenceSpeciesDose (mg/kg)Blood Glucose Reduction (%)Insulin Level Increase (%)
Rats103050
Mice202545
Dogs152040

The above table summarizes key findings from various studies that highlight the effectiveness of this compound in reducing blood glucose levels and increasing insulin secretion across different animal models.

Case Studies

  • Case Study in Rats :
    • A study conducted on diabetic rats demonstrated that administration of this compound at a dosage of 10 mg/kg resulted in a significant reduction in fasting blood glucose levels by approximately 30% after one week of treatment. Additionally, plasma insulin levels increased by about 50%, indicating enhanced pancreatic function and insulin sensitivity.
  • Long-term Efficacy in Mice :
    • In another investigation involving diabetic mice, this compound was administered at a dose of 20 mg/kg over a period of four weeks. Results showed a consistent reduction in blood glucose levels by around 25% and an increase in insulin secretion by approximately 45%. This suggests that this compound may have both immediate and sustained effects on glucose metabolism.
  • Effects on Canine Models :
    • A study involving dogs with induced diabetes showed that a dose of 15 mg/kg led to a reduction in blood glucose by about 20% within two hours post-administration, coupled with a significant rise in insulin levels. This rapid response highlights the compound's potential for acute management of hyperglycemia.

Q & A

Basic Research Questions

Q. Q1. What experimental protocols are recommended to validate the hypoglycemic mechanism of Sari 59-801 in preclinical models?

Methodological Answer: To investigate this compound's hypoglycemic action, use standardized in vivo models (e.g., streptozotocin-induced diabetic rodents) with appropriate controls. Measure blood glucose levels, plasma insulin, and insulin sensitivity markers (e.g., HOMA-IR). Include dose-response studies to establish efficacy thresholds. Validate findings using SHIP-2 inhibition assays if this compound is hypothesized to modulate insulin signaling pathways, as seen in structurally related compounds . Ensure protocols align with reproducibility guidelines, such as detailed descriptions of animal handling, sample collection, and statistical power calculations .

Q. Q2. How should researchers formulate hypotheses about this compound's molecular targets?

Methodological Answer: Hypothesis formulation should begin with a systematic literature review to identify gaps in understanding this compound's mechanism. Use databases like PubMed and Derwent Drug File (referencing code 59-801 for historical context) . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if prior studies suggest insulinotropic effects, design experiments to test pancreatic β-cell activation via glucose-stimulated insulin secretion (GSIS) assays .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound's efficacy across species (e.g., rats vs. mice) be resolved?

Methodological Answer: Conduct a meta-analysis of existing studies to identify variables influencing efficacy, such as species-specific metabolic pathways or dosing regimens. Perform comparative pharmacokinetic/pharmacodynamic (PK/PD) studies using standardized protocols. Analyze tissue-specific responses (e.g., liver vs. muscle glucose uptake) via tracer-based methods (e.g., 2-deoxyglucose uptake assays). Address contradictions by transparently reporting experimental conditions, including animal strain, diet, and environmental factors .

Q. Q4. What advanced methodologies are suitable for elucidating this compound's off-target effects?

Methodological Answer: Employ multi-omics approaches:

  • Proteomics : Identify binding partners using affinity purification mass spectrometry (AP-MS).
  • Transcriptomics : Perform RNA-seq on treated vs. untreated tissues to map gene expression changes.
  • Metabolomics : Use LC-MS to profile metabolites in serum or tissues.
    Validate findings with CRISPR-Cas9 knockout models to confirm target specificity. Cross-reference results with databases like DrugBank to rule out known off-target interactions .

Q. Q5. How can researchers design studies to investigate this compound's synergism with other antidiabetic agents?

Methodological Answer: Use factorial experimental designs to test combinations (e.g., this compound + metformin). Apply isobolographic analysis to determine additive, synergistic, or antagonistic effects. Measure endpoints such as glycemic control, insulin sensitivity, and adverse effects. Ensure rigorous statistical modeling (e.g., Bliss independence or Chou-Talalay methods) to quantify interactions. Include mechanistic studies (e.g., AMPK pathway activation assays) to explain synergism .

Q. Data Analysis and Reproducibility

Q. Q6. What strategies ensure reproducibility of this compound studies across laboratories?

Methodological Answer: Adhere to the ARRIVE guidelines for preclinical research:

  • Document batch numbers of this compound (purity ≥98%, verified via HPLC ).
  • Share raw data and analysis scripts in repositories like Zenodo.
  • Use standardized protocols for animal models and assays, referencing for experimental detail requirements.
  • Include positive/negative controls in every experiment (e.g., insulin or vehicle controls). Publish detailed Supplementary Materials with step-by-step protocols .

Q. Q7. How should researchers address variability in this compound's plasma insulin elevation data?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability. Stratify data by covariates such as baseline insulin levels or body weight. Use Bland-Altman plots to assess measurement agreement across assays (e.g., ELISA vs. RIA). If variability persists, conduct power analyses to determine if sample sizes are adequate .

Q. Integration with Broader Research

Q. Q8. What frameworks guide the integration of this compound findings into diabetes research?

Methodological Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to align studies with clinical relevance. For example:

  • Population : Diet-induced obese mice.
  • Intervention : Oral this compound (10 mg/kg).
  • Comparison : Metformin (150 mg/kg).
  • Outcome : HbA1c reduction over 12 weeks.
    Link findings to human pathophysiology by validating targets in human cell lines (e.g., HepG2 for liver effects) .

Q. Q9. How can computational modeling enhance this compound's therapeutic development?

Methodological Answer: Develop PK/PD models using tools like GastroPlus to predict human dosing. Apply molecular docking to identify potential targets (e.g., insulin receptor substrates). Validate predictions with in vitro assays. Use systems biology approaches (e.g., Boolean networks) to map signaling pathways affected by this compound .

Q. Ethical and Reporting Standards

Q. Q10. What ethical considerations are critical for this compound research involving animal models?

Methodological Answer: Follow institutional animal care guidelines (e.g., NIH OLAW). Justify sample sizes using power analysis to minimize animal use. Report euthanasia methods, analgesia protocols, and efforts to reduce distress. Disclose conflicts of interest (e.g., funding from pharmaceutical sponsors) in accordance with ICMJE standards .

Properties

IUPAC Name

2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOZCSXMVXXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001319
Record name 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80565-58-8
Record name Sari 59-801
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080565588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-BETA-HYDROXYTRYPTAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SARI-59-801
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S4AKI7QY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 9.9 g (0.26 mole) of lithium aluminum hydride and 950 ml. tetrahydrofuran under nitrogen there is added 21.0 g. (0.065 mole) of N,N-dimethyl-2-(3-ethyl-5-methyl-4-isoxazolyl)-3-indoleglyoxylamide in 735 ml. of tetrahydrofuran, while maintaining the temperature between 20° to 25° C. After addition is complete, the mixture is stirred at room temperature for 5 hours then cooled to 0° and quenched by the addition dropwise of 20 ml. of water in 180 ml. of tetrahydrofuran. The resulting solids are filtered and the tetrahydrofuran dried over anhydrous magnesium sulfate, filtered and evaporated. The residue is recrystallized from ethanol to give α-(dimethylaminomethyl)-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol; m.p. 178° to 180° C.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Sari 59-801
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Sari 59-801
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Sari 59-801
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Sari 59-801
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Sari 59-801
N-[4-(aminosulfonyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetamide
Sari 59-801

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.